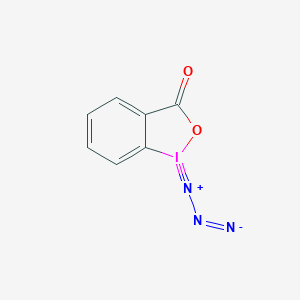

1-Azido-1,2-benziodoxol-3(1H)-one

Overview

Description

Synthesis Analysis

The synthesis of 1-Azido-1,2-benziodoxol-3(1H)-one involves the reaction of benziodoxols with trimethylsilyl azide, forming stable, crystalline compounds suitable for electrophilic azidonation reactions. For instance, its reaction with cyclohexene yields 2-azidocyclohexanone in moderate yield (Zhdankin et al., 1994).

Molecular Structure Analysis

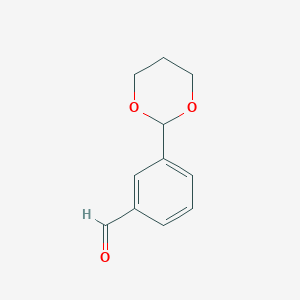

The molecular structure of azidoiodinanes, including 1-Azido-1,2-benziodoxol-3(1H)-one, exhibits a distorted T-shaped geometry around the hypervalent iodine atom. The bond lengths to the iodine are indicative of single covalent bonds, typical of organic derivatives of polyvalent iodine (Zhdankin et al., 1996).

Chemical Reactions and Properties

1-Azido-1,2-benziodoxol-3(1H)-one is a versatile reagent for the azidonation of various organic substrates. It can react with dimethylanilines, alkanes, and alkenes under mild conditions, showing its potential for direct azidation applications (Zhdankin et al., 1996). The reaction proceeds with the formation of N-azidomethyl-N-methylanilines, demonstrating the compound's reactivity and utility in organic synthesis.

Physical Properties Analysis

While specific studies focusing solely on the physical properties of 1-Azido-1,2-benziodoxol-3(1H)-one were not identified, the general understanding of azidoiodinanes suggests they are stable, crystalline compounds. Their stability and crystalline nature make them suitable for storage and use in various chemical reactions, highlighting their practicality in laboratory settings.

Chemical Properties Analysis

The chemical properties of 1-Azido-1,2-benziodoxol-3(1H)-one, as evidenced by its reactions, underline its role as a potent electrophilic azidonation agent. It enables the modification of organic substrates by introducing azido groups, thus altering their chemical behavior and opening avenues for further chemical transformations (Zhdankin et al., 1994).

Scientific Research Applications

Electrophilic Azidonation : It has been used for electrophilic azidonation of organic substrates, like converting cyclohexene to 2-azidocyclohexanone (Zhdankin et al., 1994).

Palladium-Catalyzed Enantioselective Azidation : The compound serves as an azidating source in palladium-catalyzed enantioselective azidation of unactivated alkenes, producing structurally diverse 3-N3-substituted piperidines (Li et al., 2020).

Difunctionalization of Alkenes : It's used in difunctionalization of alkenes, enabling site-selective modifications of substrates with two alkene moieties (Egami et al., 2016).

Synthesis of λ3-lodanes : The synthesis of a series of λ3-lodanes derivatives, including azido ligands, showcases its versatility in organic synthesis (Rabah & Koser, 1996).

Radical Annulation : It's used in copper-catalyzed radical annulation of benzene-linked 1,n-enynes with azide to produce fused pyrroline compounds (Ouyang et al., 2015).

Synthesis of Chiral Beta-Iodo Azides : It plays a role in the synthesis of chiral beta-iodo azides, vinyl azides, and 2H-azirines from carbohydrate anomeric alkoxyl radicals (Alonso-Cruz et al., 2003).

Chlorination of Arenes and Heterocycles : The compound is utilized for electrophilic chlorination of arenes and heterocycles, showcasing potential for industrial applications (Wang et al., 2016).

TEMPO-Catalyzed Alcohol Oxidation : It's used in TEMPO-catalyzed alcohol oxidation, highlighting its role in environmentally friendly oxidation processes (Li & Zhang, 2009).

Alkynylation of Indoles, Thiophenes, and Anilines : The compound facilitates the alkynylation of indoles, thiophenes, and anilines in gold-catalyzed reactions (Brand & Waser, 2012).

Inhibition of HIV-1 Replication : It has been used in the development of novel series of TIBO derivatives that inhibit HIV-1 replication (Pauwels et al., 1990).

Safety And Hazards

properties

IUPAC Name |

1-azido-1λ3,2-benziodoxol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN3O2/c9-11-10-8-6-4-2-1-3-5(6)7(12)13-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUIUFFBFTVHKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OI2N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-1,2-benziodoxol-3(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2-Methoxyphenoxy)ethyl]morpholine](/img/structure/B61259.png)

![1,3-Dioxolo[4,5-B]pyridine-6-methanol](/img/structure/B61265.png)